molecular formula C18H15NO B4144943 N-methyl-2-(1-naphthyl)benzamide

N-methyl-2-(1-naphthyl)benzamide

Cat. No.: B4144943
M. Wt: 261.3 g/mol
InChI Key: XRIMNRVRGHIYCC-UHFFFAOYSA-N
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Description

N-methyl-2-(1-naphthyl)benzamide is an organic compound with the molecular formula C18H15NO It is a derivative of benzamide, where the amide nitrogen is substituted with a methyl group and the benzene ring is substituted with a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(1-naphthyl)benzamide typically involves the reaction of 1-naphthylamine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

1-naphthylamine+2-methylbenzoyl chlorideThis compound+HCl\text{1-naphthylamine} + \text{2-methylbenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 1-naphthylamine+2-methylbenzoyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and purification steps.

Chemical Reactions Analysis

Types of Reactions: N-methyl-2-(1-naphthyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of N-methyl-2-(1-naphthyl)benzylamine.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like dichloromethane or tetrahydrofuran, and catalysts.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: N-methyl-2-(1-naphthyl)benzylamine.

    Substitution: Substituted benzamides with different functional groups.

Scientific Research Applications

N-methyl-2-(1-naphthyl)benzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-2-(1-naphthyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

N-methyl-2-(1-naphthyl)benzamide can be compared with other similar compounds such as:

    N-phenyl-2-(1-naphthyl)benzamide: Differing by the substitution on the amide nitrogen.

    N-methyl-2-(2-naphthyl)benzamide: Differing by the position of the naphthyl group.

    N-methyl-2-(1-naphthyl)acetamide: Differing by the acyl group attached to the amide nitrogen.

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-methyl-2-naphthalen-1-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c1-19-18(20)17-11-5-4-10-16(17)15-12-6-8-13-7-2-3-9-14(13)15/h2-12H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIMNRVRGHIYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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